2-Chloro-2-methylpropane

概述

描述

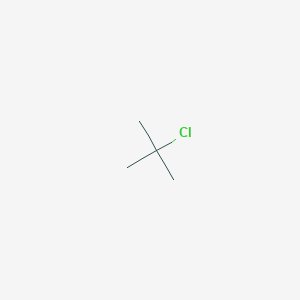

2-Chloro-2-methylpropane (CAS 507-20-0), also known as tert-butyl chloride, is a tertiary alkyl halide with the molecular formula C₄H₉Cl and a molecular weight of 92.57 g/mol . It is a colorless, volatile liquid with a boiling point of 51–52°C and a melting point of -25°C . The compound is characterized by its branched structure, where the chlorine atom is bonded to a central carbon surrounded by three methyl groups. This structural feature confers high stability to the carbocation intermediate during solvolysis or elimination reactions, making it a model substrate for studying Sₙ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) mechanisms .

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-2-methylpropane can be synthesized through the reaction of 2-methylpropan-2-ol with concentrated hydrochloric acid. The reaction involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of this compound . The process typically includes steps such as liquid-liquid separation, washing, drying, and distillation to purify the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques to achieve the desired purity .

化学反应分析

Types of Reactions: 2-Chloro-2-methylpropane primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles such as water, alcohols, and amines to form corresponding products . For example, when reacted with water, it forms 2-methylpropan-2-ol .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include water, alcohols, and amines.

Friedel-Crafts Alkylation: this compound can be used in Friedel-Crafts alkylation reactions to introduce tert-butyl groups into aromatic compounds.

Major Products:

With Water: 2-Methylpropan-2-ol

With Alcohols: Corresponding tert-butyl ethers

With Amines: Corresponding tert-butyl amines

科学研究应用

Organic Synthesis

2-Chloro-2-methylpropane is primarily used as an alkylating agent in organic synthesis. It can introduce tert-butyl groups into organic molecules, which are valuable for enhancing the stability and solubility of compounds.

- Example Reaction : The reaction of this compound with nucleophiles leads to the formation of tert-butyl derivatives, which are significant in pharmaceuticals and agrochemicals.

Hydrolysis Demonstration

A notable application of this compound is in educational demonstrations of hydrolysis reactions. It hydrolyzes slowly in water, releasing hydrochloric acid, which can be visually demonstrated using pH indicators such as fluorescein.

- Case Study : A study published in the Journal of Chemical Education describes a classroom demonstration where students observe the color change due to pH shifts during the hydrolysis process. This method provides an engaging way to teach reaction kinetics and acid-base chemistry .

Solvent Properties

As a solvent, this compound exhibits unique characteristics that make it suitable for various chemical processes:

- Polarity : It has low polarity compared to more polar solvents like water, making it useful for dissolving non-polar substances.

- Miscibility : Its miscibility with other organic solvents allows for flexibility in reaction conditions.

A comprehensive table summarizing the solvent properties and miscibility of this compound is provided below:

| Property | Value |

|---|---|

| Density | 0.84 g/cm³ |

| Boiling Point | 51.1 °C |

| Flash Point | -26 °C |

| Miscibility with Water | Low |

| Miscibility with Benzene | High |

Industrial Applications

In industry, this compound is utilized in the production of various chemicals and as an intermediate in synthetic pathways for pharmaceuticals and agrochemicals.

作用机制

The primary mechanism of action for 2-chloro-2-methylpropane involves nucleophilic substitution. The chlorine atom, being a good leaving group, is replaced by a nucleophile. This reaction proceeds through the formation of a carbocation intermediate, especially in the case of tertiary alkyl halides like this compound . The carbocation is then attacked by the nucleophile, resulting in the formation of the substituted product .

相似化合物的比较

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| 2-Chloro-2-methylpropane | C₄H₉Cl | 92.57 | 51–52 | Tertiary chloroalkane (branched) |

| 2-Chloro-2-methylbutane | C₅H₁₁Cl | 106.59 | 85–86 | Tertiary chloroalkane (longer chain) |

| 1-Chloropentane | C₅H₁₁Cl | 106.59 | 107–108 | Primary chloroalkane (linear) |

| Chloroform | CHCl₃ | 119.38 | 61 | Trihalomethane (sp³-hybridized C) |

Key Observations :

- Branching vs. Linearity : Tertiary chlorides (e.g., this compound) exhibit lower boiling points than their linear counterparts (e.g., 1-chloropentane) due to reduced surface area and weaker van der Waals interactions .

- Stability : Tertiary carbocations (from this compound) are more stable than primary carbocations (from 1-chloropentane), favoring Sₙ1 reactions .

Reactivity and Reaction Mechanisms

Hydrolysis and Solvolysis

- This compound: Undergoes Sₙ1 hydrolysis in aqueous ethanol, producing tert-butanol. Ultrasound irradiation accelerates solvolysis by enhancing carbocation stability .

- 1-Chloropentane : Prefers Sₙ2 mechanisms due to its primary structure, leading to inversion of configuration .

- 2-Chloro-2-methylbutane : Similar Sₙ1 behavior to this compound but with slower kinetics due to steric hindrance from the longer alkyl chain .

Elimination Reactions

- This compound : Treatment with aqueous KOH yields 2-methylpropene (major product) via E1 elimination due to the stability of the tertiary carbocation .

- 1-Chloropentane : Predominantly undergoes substitution (Sₙ2) rather than elimination under similar conditions .

Analytical and Environmental Behavior

- GC-ICP-MS/MS Detection : this compound and 2-chloro-2-methylbutane co-elute with hydrocarbon solvents but are distinguishable by retention time and polarity differences .

- Environmental Impact: this compound is a persistent organochlorine pollutant in reformate samples, accounting for ~30% of total chlorine content, whereas 1-chloropentane is less prevalent (~12%) .

Critical Analysis of Divergent Findings

- Reaction Pathways: While this compound predominantly undergoes elimination with aqueous KOH , conflicting studies suggest solvent polarity (e.g., DMSO vs. ethanol) can shift the balance between Sₙ1 and E1 pathways .

- Environmental Quantification : GC-ICP-MS/MS detects ~86% recovery of total chlorine content for this compound in reformate, but discrepancies arise due to co-eluting hydrocarbons .

生物活性

2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, is an organic compound with significant applications in organic synthesis and biological research. Its biological activity primarily revolves around its role as an alkylating agent and its reactivity in nucleophilic substitution reactions. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for further research.

- Molecular Formula : CHCl

- Molecular Weight : 92.57 g/mol

- CAS Number : 507-20-0

- InChI Key : NBRKLOOSMBRFMH-UHFFFAOYSA-N

The primary biological activity of this compound is attributed to its ability to undergo nucleophilic substitution reactions, particularly through the SN1 mechanism. In these reactions, the tert-butyl chloride dissociates to form a tert-butyl cation, which can then react with various nucleophiles, such as hydroxide ions (OH).

Reaction Pathways

-

SN1 Mechanism :

- The SN1 pathway involves the formation of a carbocation intermediate. The reaction rate is primarily dependent on the substrate concentration rather than the nucleophile concentration.

- Experimental studies indicate that increasing the concentration of this compound decreases the reaction time, thereby increasing the reaction rate .

- SN2 Mechanism :

Reaction Kinetics

A study investigating the kinetics of this compound in aqueous solutions demonstrated that:

- The reaction rate increases with higher concentrations of this compound.

- The concentration of hydroxide ions had a negligible effect on the reaction rate in an SN1 context .

Table 1: Reaction Rate Data

| Concentration of this compound (M) | Reaction Time (s) |

|---|---|

| 0.1 | 120 |

| 0.5 | 90 |

| 1.0 | 60 |

| 1.5 | 30 |

This data supports the hypothesis that the reaction rate is directly proportional to the concentration of this compound, confirming its role as a key determinant in reaction kinetics.

Solvent Effects

The solvent used in reactions involving this compound significantly influences its reactivity. For instance, reactions conducted in nonpolar solvents like benzene exhibited drastically different rates compared to those in polar solvents like water. The rate can increase by a factor of approximately when switching from benzene to water due to enhanced solvation effects and stabilization of ionic intermediates .

Case Study 1: Substitution Reactions

In a controlled laboratory setting, students conducted experiments to assess the influence of varying concentrations of both tert-butyl chloride and hydroxide ions on reaction rates. The results consistently indicated that while increasing tert-butyl chloride concentration accelerated the reaction, variations in hydroxide concentrations did not significantly alter it .

Case Study 2: Application in Synthesis

Researchers have utilized tert-butyl chloride as a precursor for synthesizing biologically active compounds. Its ability to introduce tert-butyl groups into larger molecules has implications for drug development and material science .

常见问题

Basic Research Questions

Q. What is the optimized methodology for synthesizing 2-chloro-2-methylpropane from 2-methylpropan-2-ol?

- Methodology : React 2-methylpropan-2-ol with concentrated HCl at room temperature. The reaction proceeds via an SN1 mechanism due to the stability of the tertiary carbocation intermediate. After mixing, use a separating funnel to isolate the organic layer (this compound) from the aqueous phase. Dry the product with anhydrous sodium sulfate and purify via distillation (boiling point ~51°C). Yield calculations should account for potential side reactions, such as elimination to form 2-methylpropene .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

- Analytical Approach :

- <sup>1</sup>H-NMR : A singlet at 1.62 ppm for the three equivalent methyl groups attached to the central carbon.

- <sup>13</sup>C-NMR : Peaks at 67.14 ppm (quaternary carbon) and 34.47 ppm (methyl carbons).

- IR : Absence of O-H stretches (confirming alcohol conversion) and C-Cl stretches at 550–600 cm<sup>-1</sup>. Cross-referencing with spectral databases ensures structural validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures :

- Storage : Keep in tightly sealed containers away from heat/sparks (flash point: -18°C).

- Leak Management : Use absorbents like Chemizorb® and avoid drainage contamination.

- Personal Protection : Wear gloves, goggles, and explosion-proof equipment due to flammability (H225 hazard) .

Q. What is the hydrolysis mechanism of this compound under varying solvent conditions?

- Mechanistic Insight : Hydrolysis follows an SN1 pathway, with rate dependence on solvent polarity. Polar aprotic solvents (e.g., DMSO) stabilize the carbocation intermediate, accelerating ionization. In contrast, protic solvents (e.g., ethanol) may slow the reaction due to hydrogen bonding with nucleophiles. Kinetic studies using bromophenol blue as an indicator can monitor reaction progress .

Q. How is the percentage yield of this compound calculated in hydrolysis experiments?

- Calculation Method : Use the formula:

Theoretical mass is derived from stoichiometry (1:1 molar ratio between alcohol and product). Account for losses during purification (e.g., distillation inefficiency) .

Advanced Research Questions

Q. How do solvent polarity and nucleophile strength influence conflicting kinetic data in hydrolysis studies?

- Resolution Strategy : Compare rate constants in solvents like acetone, DMSO, and methanol. Polar aprotic solvents enhance ionization (SN1), while polar protic solvents favor SN2 if steric hindrance is reduced. Contradictions in student-collected data (e.g., slower rates in ethanol) may arise from improper solvent drying or impurities .

Q. What experimental evidence supports HCl elimination pathways during this compound thermolysis?

- Thermal Degradation Analysis : Under pyrolysis (e.g., CO2 laser irradiation), this compound undergoes molecular elimination of HCl to form 2-methylpropene. Gas-phase studies using shock waves or laser-induced decomposition confirm this pathway via mass spectrometry detection of alkenes .

Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) elucidate carbocation rearrangement dynamics?

- Isotope Tracers : Label the central carbon with <sup>13</sup>C and monitor NMR shifts during hydrolysis. Lack of signal splitting confirms no hydride shifts, consistent with a stable tertiary carbocation. Deuterated analogs can further study solvent effects on ionization rates .

Q. What role does density functional theory (DFT) play in modeling this compound reaction pathways?

- Computational Insights : DFT calculations predict activation energies for SN1 vs. elimination pathways. For example, simulations in ionic liquids show reduced energy barriers for carbocation formation, aligning with experimental kinetics .

Q. How should researchers address discrepancies in reported gas-solid virial coefficients for this compound adsorption?

属性

IUPAC Name |

2-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRKLOOSMBRFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)3CCl, C4H9Cl | |

| Record name | t-butyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/T-butyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023937 | |

| Record name | t-Butylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propane, 2-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

302.0 [mmHg] | |

| Record name | tert-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-20-0 | |

| Record name | tert-Butyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | t-Butylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN2YO95TZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。